2-(1H-Pyrazol-5-yl)benzo[d]thiazole

Anti-tubercular Mycobacterium tuberculosis MIC determination

2-(1H-Pyrazol-5-yl)benzo[d]thiazole (CAS 256414-72-9) is a heterocyclic compound that fuses a benzothiazole ring with a 1H-pyrazole moiety at the 5-position. This scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for kinase inhibitors, phosphodiesterase-4 (PDE4) modulators, and anti-tubercular agents.

Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
CAS No. 256414-72-9
Cat. No. B1613307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-5-yl)benzo[d]thiazole
CAS256414-72-9
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=NN3
InChIInChI=1S/C10H7N3S/c1-2-4-9-7(3-1)12-10(14-9)8-5-6-11-13-8/h1-6H,(H,11,13)
InChIKeyYAMYGQRUEXYQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-5-yl)benzo[d]thiazole (CAS 256414-72-9): Core Heterocyclic Scaffold for Kinase & PDE4 Inhibitor Procurement


2-(1H-Pyrazol-5-yl)benzo[d]thiazole (CAS 256414-72-9) is a heterocyclic compound that fuses a benzothiazole ring with a 1H-pyrazole moiety at the 5-position. This scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for kinase inhibitors, phosphodiesterase-4 (PDE4) modulators, and anti-tubercular agents [1]. The compound is commercially available as a building block with typical purities ≥95% and is utilized in both academic and industrial drug discovery programs .

Why 2-(1H-Pyrazol-5-yl)benzo[d]thiazole Cannot Be Replaced by Its 3-Yl or 4-Yl Regioisomers: Evidence of Divergent Biological Performance


The position of the pyrazole attachment (5-yl vs. 3-yl vs. 4-yl) critically dictates the scaffold's target engagement profile, synthetic accessibility, and downstream biological activity. Patent literature explicitly claims the 5-yl isomer for therapeutic applications, while the 3-yl and 4-yl regioisomers are either absent from or show reduced potency in the same pharmacological contexts [1]. Furthermore, the 5-yl linkage enables unique derivatization pathways that are not accessible with the other regioisomers, directly impacting the procurement decision for structure-activity relationship (SAR) campaigns [1].

Quantitative Differentiation Evidence for 2-(1H-Pyrazol-5-yl)benzo[d]thiazole vs. Closest Analogs


Anti-Tubercular Potency: Pyrazole-Benzothiazole Conjugates Achieve MIC 1.6 µg/mL vs. 25–100 µg/mL for Benzothiazole Carbohydrazide Derivatives

In a direct head-to-head study, pyrazole-conjugated benzothiazole derivatives (structurally derived from the 2-(1H-pyrazol-5-yl)benzo[d]thiazole scaffold) demonstrated a minimum inhibitory concentration (MIC) of 1.6 µg/mL against Mycobacterium tuberculosis, whereas benzothiazole carbohydrazide analogs exhibited MIC values ranging from 25 to 100 µg/mL [1]. This represents a 15- to 62-fold improvement in potency conferred by the pyrazole-benzothiazole conjugation.

Anti-tubercular Mycobacterium tuberculosis MIC determination

VEGFR-2 Kinase Inhibition: Pyrazolo-Benzothiazole Hybrid Achieves IC50 3.17–6.77 µM, Outperforming Axitinib (4.88–21.7 µM)

A pyrazolo-benzothiazole hybrid (compound 14, derived from the core scaffold) exhibited IC50 values of 3.17–6.77 µM against a panel of cancer cell lines (HT-29, PC-3, A549, U87MG), demonstrating superior potency compared to the reference VEGFR-2 inhibitor axitinib, which showed IC50 values of 4.88–21.7 µM in the same assay panel [1]. The compound also demonstrated significant VEGFR-2 enzymatic inhibition and antiangiogenic activity in a transgenic zebrafish model.

Cancer Angiogenesis VEGFR-2 inhibition

PDE4 Isoform-Selective Inhibition: Pyrazolylbenzothiazole Derivative DRM02 Exhibits 400 nM IC50 with Cutaneous Anti-Inflammatory Activity

The pyrazolylbenzothiazole derivative DRM02, which is built upon the 2-(1H-pyrazol-5-yl)benzo[d]thiazole core, selectively inhibits phosphodiesterase-4 (PDE4) isoforms A, B, and D with an IC50 of 400 nM in a radioactive biochemical assay using PDE4 purified from human U-937 cells [1]. This level of potency is comparable to other clinically evaluated PDE4 inhibitors and is accompanied by demonstrated efficacy in mouse models of skin inflammation [2].

Inflammation PDE4 inhibition Dermatology

Superior Aqueous Solubility Profile vs. 2-Phenylbenzothiazole: LogP 2.69 vs. 4.0, PSA 69.8 vs. 41.1 Ų

The presence of the pyrazole ring in 2-(1H-pyrazol-5-yl)benzo[d]thiazole substantially improves predicted aqueous solubility and reduces lipophilicity compared to the simple aryl analog 2-phenylbenzothiazole. The target compound exhibits a calculated LogP of 2.69 and a topological polar surface area (TPSA) of 69.8 Ų , whereas 2-phenylbenzothiazole shows a significantly higher LogP of ~4.0 and a lower TPSA of ~41.1 Ų . This difference of approximately 1.3 LogP units translates to a theoretical ~20-fold increase in aqueous solubility for the pyrazole-containing scaffold.

Drug-likeness Physicochemical properties Solubility

Regiospecific Patent Protection and Synthetic Versatility: 5-Yl Isomer Exclusively Claimed for Therapeutic Applications

Patent JP5405326B2 specifically claims 2-(1H-pyrazol-5-yl)benzo[d]thiazole derivatives as therapeutic agents for topical formulations, while the 3-yl and 4-yl regioisomers are not covered by this patent family [1]. This regioisomer-specific IP protection, combined with the unique synthetic routes available for the 5-yl isomer (e.g., direct cyclization strategies not applicable to the 3-yl or 4-yl analogs), provides a strategic advantage for organizations seeking composition-of-matter or method-of-use patent protection.

Intellectual property Synthetic chemistry Kinase inhibition

Optimal Deployment Scenarios for 2-(1H-Pyrazol-5-yl)benzo[d]thiazole Based on Quantitative Evidence


Anti-Tubercular Lead Optimization Campaigns

Procurement of 2-(1H-Pyrazol-5-yl)benzo[d]thiazole as a core scaffold for synthesizing focused libraries targeting M. tuberculosis InhA enzyme. The documented MIC of 1.6 µg/mL for pyrazole-benzothiazole conjugates (a 15–62× improvement over benzothiazole carbohydrazide controls) provides a validated starting point [1].

VEGFR-2 Kinase Inhibitor Development for Oncology

Use of this scaffold to generate analogs for anti-angiogenic cancer therapy. The demonstrated IC50 range of 3.17–6.77 µM against multiple cancer cell lines, outperforming axitinib (4.88–21.7 µM), supports its prioritization over simpler benzothiazole derivatives [2].

PDE4-Targeted Anti-Inflammatory Drug Discovery

Leveraging the pyrazolylbenzothiazole core to design novel PDE4 inhibitors for dermatological or respiratory indications. DRM02's 400 nM IC50 against PDE4 and in vivo efficacy in skin inflammation models validate the scaffold's suitability for this target class [3].

Early-Stage Drug Discovery Requiring Favorable Physicochemical Properties

Selecting 2-(1H-Pyrazol-5-yl)benzo[d]thiazole over more lipophilic 2-arylbenzothiazole analogs (e.g., 2-phenylbenzothiazole, LogP ~4.0) when aqueous solubility and reduced non-specific binding are critical screening criteria. The LogP advantage of ~1.3 units supports better developability profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-Pyrazol-5-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.